![molecular formula C10H8N2O3S B2416441 (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one CAS No. 1164508-39-7](/img/structure/B2416441.png)
(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one
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Description
“(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one” is a compound that belongs to the class of organic compounds known as thiazolidinones . Thiazolidinones are compounds containing a thiazolidine core, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, a phenyl group attached to the 3-position of the ring, and a nitromethylidene group attached to the 2-position of the ring in a Z-configuration .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. Thiazolidinones can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Thiazolidinones are typically solid at room temperature .Scientific Research Applications
- Thiazolidinone derivatives have been investigated for their potential as anticancer agents. The nitromethylidene group in this compound may contribute to its cytotoxic effects against cancer cells .
Anticancer Activity
Materials Science and Crystallography
properties
IUPAC Name |
(2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-9-7-16-10(6-11(14)15)12(9)8-4-2-1-3-5-8/h1-6H,7H2/b10-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJGYJJKCRCCZ-POHAHGRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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